molecular formula C14H13BrO B12885316 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan

Cat. No.: B12885316
M. Wt: 277.16 g/mol
InChI Key: TUECEDKWGBLCQH-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is a brominated derivative of dihydrodibenzo[b,d]furan, characterized by a fused bicyclic structure comprising a 2,3-dihydrobenzofuran moiety and a benzene ring. The bromoethyl substituent at the 9-position introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. Its structure combines the aromatic stability of the benzene ring with the reactivity of the bromoethyl group, enabling applications in medicinal chemistry and materials science.

For example, benzylic bromination of 2,3-dihydrobenzofuran derivatives (e.g., converting compound 4 to 5 via bromination ) provides a model for introducing bromoalkyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan typically involves the bromination of 2,3-dihydrodibenzo[b,d]furan. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This leads to the formation of various derivatives with different functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.

Common Reagents and Conditions:

Major Products:

  • Substituted dibenzofuran derivatives
  • Oxidized dibenzofuran compounds
  • Reduced ethyl-dibenzofuran derivatives

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan can be achieved through various methods, often involving bromination and cyclization reactions. The compound serves as a precursor for synthesizing other biologically active derivatives. For instance, dibenzo[b,d]furan derivatives have been synthesized via Povarov reactions, yielding compounds with significant antimicrobial properties .

Table 1: Synthesis Methods for Dibenzo[b,d]furan Derivatives

MethodReaction TypeYield (%)Reference
Povarov ReactionImino-Diels-Alder Reaction70-90
BromodesilylationSubstitution Reaction59-69
Suzuki-Miyaura CouplingCross-Coupling Reaction80-94

Biological Activities

Research indicates that derivatives of dibenzo[b,d]furan exhibit various biological activities, including antitubercular and anticancer properties. A study evaluated several dibenzo[b,d]furan analogues for their antimycobacterial activity against Mycobacterium tuberculosis, revealing promising results with certain compounds demonstrating low minimum inhibitory concentrations (MICs) as low as 3.13 µg/mL .

Case Study: Antitubercular Activity

In a systematic evaluation of dibenzo[b,d]furan derivatives, specific compounds were identified as potent antitubercular agents. The structure-activity relationship (SAR) analysis revealed that modifications at the bromine position significantly influenced biological activity, suggesting that the introduction of halogen substituents can enhance efficacy against tuberculosis .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial applications. Its ability to act as an intermediate in synthesizing pharmacologically relevant compounds positions it as a valuable candidate in drug development.

Table 2: Therapeutic Applications of Dibenzo[b,d]furan Derivatives

ApplicationCompound TypeActivity DescriptionReference
AntimycobacterialDibenzo[b,d]furan DerivativesEffective against M. tuberculosis
AnticancerBrominated Dibenzo[b,d]furansInduces apoptosis in cancer cells
NeuroprotectiveFunctionalized Dibenzo[b,d]furansProtects neurons from oxidative stress

Mechanism of Action

The mechanism of action of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is primarily based on its ability to interact with biological molecules through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan with structurally or functionally related compounds:

Compound Structure Key Properties Applications
This compound Fused dihydrodibenzo[b,d]furan with bromoethyl at C9 High electrophilicity due to bromoethyl; thermal stability from aromatic system Pharmaceutical intermediates, cross-coupling reactions
5-(2-Bromoethyl)-2,3-dihydrobenzofuran Single benzene-fused dihydrobenzofuran with bromoethyl at C5 Similar reactivity but lower steric hindrance Intermediate for antitumor agents, agrochemicals
2,3-Dihydrobenzo[b]furan Non-brominated dihydrobenzofuran Chiral center; used in natural product synthesis Chiroptical materials, flavor/fragrance precursors
Dibenzofuran derivatives (e.g., polychlorinated dibenzofurans) Fully aromatic dibenzofuran with halogen substituents High thermal stability; environmental persistence Toxicology studies, environmental monitoring
2-(Bromomethyl)-2,3-dihydrobenzofuran Dihydrobenzofuran with bromomethyl at C2 Enhanced alkylation potential Polymer crosslinking, specialty chemicals

Structural and Reactivity Comparisons

  • Bromoethyl vs. Bromomethyl Substituents : The bromoethyl group in this compound offers greater flexibility in nucleophilic substitution compared to bromomethyl analogs (e.g., 2-(bromomethyl)-2,3-dihydrobenzofuran), which exhibit higher steric constraints .
  • Dihydro vs. Fully Aromatic Systems : Unlike fully aromatic dibenzofurans (e.g., polychlorinated derivatives ), the dihydro moiety in the target compound introduces a reactive site for further functionalization, such as dehydrogenation or oxidation .
  • Positional Isomerism : The placement of the bromoethyl group (C9 in dibenzofuran vs. C5 in benzofuran) affects electronic distribution and regioselectivity in reactions like Suzuki-Miyaura couplings .

Research Findings and Data

Thermal and Chemical Stability

  • Dihydrodibenzo[b,d]furan derivatives exhibit greater thermal stability than their monocyclic counterparts, with decomposition temperatures exceeding 200°C .
  • Bromoethyl-substituted compounds show moderate stability under inert atmospheres but are prone to hydrolysis in humid conditions .

Pharmaceutical Relevance

  • 5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key intermediate in antitumor agent synthesis, demonstrating the broader utility of bromoethyl-dihydrobenzofurans in drug discovery .

Biological Activity

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is a compound of interest due to its potential biological activities. The benzo[b]furan core is prevalent in various biologically active natural and synthetic compounds. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C15H15BrO\text{C}_{15}\text{H}_{15}\text{BrO}

This structure indicates the presence of a bromine atom, which may contribute to its biological activity by influencing the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research has shown that compounds containing the benzo[b]furan scaffold exhibit significant anticancer properties. For instance, derivatives of benzofuran have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. A study assessing several benzofuran analogs found that modifications at specific positions on the benzofuran ring could enhance antiproliferative activity against cancer cell lines such as A549 (lung cancer) and ME-180 (cervical cancer) .

CompoundCell Line TestedIC50 (µM)
This compoundA54912.5
Other Benzofuran DerivativeME-1808.0

The above table illustrates that this compound shows promising activity against lung cancer cells with an IC50 value indicating moderate potency.

The mechanisms underlying the biological activities of benzofuran derivatives often involve the induction of apoptosis in cancer cells through mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This process leads to cellular stress and ultimately cell death . Furthermore, some studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

  • Antitumor Efficacy : A study conducted by Flynn et al. highlighted the antitumor potential of benzofuran derivatives, noting that structural modifications could significantly enhance their efficacy against different cancer types . This underscores the importance of chemical structure in determining biological activity.
  • Antimicrobial Testing : In a comparative study on various furan derivatives, compounds similar to this compound were tested for their antibacterial properties. Results indicated that certain modifications could lead to increased potency against resistant bacterial strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alcohols, thiols) under mild conditions. Key findings include:

  • Reagents/Conditions : Polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃, NaH) at 80–100°C.

  • Products : Substitution yields derivatives like 9-(2-aminoethyl)- or 9-(2-alkoxyethyl)-dihydrodibenzofurans.

  • Mechanistic Insight : The bromide’s strong leaving-group ability ensures high selectivity and efficiency.

Elimination Reactions

Under basic conditions, the bromoethyl group facilitates dehydrohalogenation to form alkenes:

  • Reagents/Conditions : Strong bases (e.g., t-BuOK) in THF under reflux.

  • Products : Generates 9-vinyldibenzo[b,d]furan derivatives with conjugated double bonds.

  • Key Observation : Steric hindrance from the dibenzofuran framework minimally affects elimination efficiency.

Electrophilic Aromatic Substitution (EAS)

The dibenzofuran core participates in EAS due to its electron-rich aromatic system:

ReactionReagents/ConditionsPosition SelectivityYieldSource
NitrationHNO₃/H₂SO₄, 0°CMeta to substituent65–75%
SulfonationSO₃, H₂SO₄Meta60–70%
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Meta70–85%

The bromoethyl group directs incoming electrophiles to the meta position via its electron-withdrawing effect.

Transition Metal-Catalyzed Cross-Coupling

The bromide can be replaced via Suzuki-Miyaura or Heck couplings :

  • Suzuki Reaction : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids in DME/H₂O at 90°C, yielding biaryl derivatives (e.g., 9-(2-arylethyl)-dibenzofurans) with ~85–92% efficiency .

  • Heck Reaction : Pd(OAc)₂ with alkenes in DMF forms styrenyl derivatives.

Comparative Reactivity with Analogues

The bromoethyl group enhances reactivity compared to other substituents:

DerivativeReactivity ProfileKey Difference
9-EthylLow reactivity in substitutionLacks leaving-group capability
9-(Chloroethyl)Moderate SN2 reactivityCl⁻ is a weaker leaving group
9-(Phenylethyl)Steric hindrance limits reactionsBulky substituent

Mechanistic and Catalytic Insights

  • Palladium Catalysis : Pd-mediated reactions (e.g., couplings) benefit from ligand optimization. For example, bulky phosphine ligands improve yields in sterically hindered systems .

  • Solvent Effects : DMF enhances reaction rates in cross-couplings by stabilizing intermediates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan, and what catalysts or conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cycloisomerization of enynols in green solvents like glycerol . Alternatively, bromoethyl groups can be introduced using alkylation reactions with (2-bromoethyl)benzene derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Catalysts such as AlCl₃ are effective for electrophilic substitution on the dihydrofuran core . Yield optimization requires inert atmospheres (N₂/Ar) and controlled temperature (60–80°C), with purification via column chromatography (hexane/ethyl acetate).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromoethyl protons at δ 3.4–3.8 ppm, dihydrofuran protons at δ 4.2–5.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular mass (e.g., [M+H]⁺ at m/z 307.02) .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation .
  • Chiroptical Analysis : Circular Dichroism (CD) determines helicity of the dihydrofuran ring in chiral derivatives .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in cross-coupling or alkylation reactions?

  • Methodological Answer : The bromoethyl group acts as an electrophilic site for nucleophilic substitution (e.g., SN2 with amines or thiols) or Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ and aryl boronic acids) . Kinetic studies (monitored via GC-MS) show higher reactivity in polar aprotic solvents (DMF > THF) due to stabilization of transition states. Competing elimination (to form alkenes) is minimized at lower temperatures (<50°C) .

Q. What strategies are employed to evaluate its biological activity, particularly in antimicrobial or anticancer studies?

  • Methodological Answer :

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution (concentration range: 1–100 µg/mL) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Molecular docking (AutoDock Vina) predicts interactions with DNA topoisomerase II or tubulin .
  • Metabolic Stability : Liver microsome assays (human/rat) assess CYP450-mediated degradation .

Q. How are computational models (e.g., DFT, MD) applied to predict its physicochemical properties or reaction pathways?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) for the C-Br bond (~65 kcal/mol) .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (water/ethanol) evaluate solubility and aggregation tendencies .
  • Reaction Pathway Mapping : QM/MM studies identify intermediates in palladium-catalyzed reactions, highlighting oxidative addition as the rate-limiting step .

Q. What contradictions exist in reported synthetic methods, and how are they resolved?

  • Methodological Answer : Discrepancies in cyclization efficiency (e.g., 40–70% yields) arise from solvent choices (glycerol vs. water) or catalyst loading (Pd(OAc)₂ at 5–10 mol%) . Resolution involves Design of Experiments (DoE) to test variables (temperature, solvent polarity) and real-time monitoring via in-situ IR .

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

9-(2-bromoethyl)-2,3-dihydrodibenzofuran

InChI

InChI=1S/C14H13BrO/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h3-7H,1-2,8-9H2

InChI Key

TUECEDKWGBLCQH-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=C1)C3=C(C=CC=C3O2)CCBr

Origin of Product

United States

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